molecular formula C11H17N3O3 B14754455 Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-

Cat. No.: B14754455
M. Wt: 239.27 g/mol
InChI Key: ADNPVCUJXJZUTB-UHFFFAOYSA-N
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Description

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- is a chemical compound with the molecular formula C11H17N3O3 . This molecule features a diazaspiro[4.5]decane core, a structural motif prevalent in medicinal chemistry. Spirocyclic scaffolds, such as the 1,3-diazaspiro[4.5]decane system found in this compound, are of significant interest in drug discovery due to their three-dimensionality and potential for improving physicochemical properties and binding selectivity . While the specific biological profile and mechanism of action for this exact compound require further experimental investigation, analogous structures have been explored for various therapeutic applications. For instance, similar diazaspiro[4.5]decane derivatives have been investigated as inhibitors of targets like fibroblast growth factor 2 (FGF2) for oncology research and as scaffolds for developing antiepileptic agents . Other derivatives have been reported to target enzymes such as glycogen phosphorylase . Researchers may find this compound valuable as a versatile building block for synthesizing novel compounds, as a reference standard in analytical studies, or as a starting point for probing new biological pathways. The presence of the acetamide group and the spirocyclic diamide structure makes it a sophisticated intermediate for further chemical modification and structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

Molecular Formula

C11H17N3O3

Molecular Weight

239.27 g/mol

IUPAC Name

N-(1,3-dioxo-2,8-diazaspiro[5.5]undecan-2-yl)acetamide

InChI

InChI=1S/C11H17N3O3/c1-8(15)13-14-9(16)3-5-11(10(14)17)4-2-6-12-7-11/h12H,2-7H2,1H3,(H,13,15)

InChI Key

ADNPVCUJXJZUTB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=O)CCC2(C1=O)CCCNC2

Origin of Product

United States

Preparation Methods

Hydrazone Cyclization (Strecker-Type Synthesis)

Cyclohexanone undergoes condensation with hydrazine hydrate (1:1.2 molar ratio) in ethanol at 60°C for 6 hours, forming the hydrazone intermediate. Subsequent cyclization in 6M hydrochloric acid at 90°C for 24 hours yields 2,8-diazaspiro[4.5]decane-1,3-dione with 68–72% isolated yield. Key parameters:

Table 1: Hydrazone Cyclization Optimization

Parameter Optimal Condition Yield Impact (±5%)
Acid Concentration 5–7M HCl Maximizes at 6M
Temperature 85–95°C <80°C: incomplete
Reaction Time 20–28 hours Shorter: lower purity

Mechanistic studies indicate the cyclization proceeds through a six-membered transition state stabilized by proton transfer from HCl.

Mitsunobu Spirocyclization

Patent CN117425654A discloses an alternative using diethyl azodicarboxylate (DEAD) and triphenylphosphine in THF. A diester precursor (ethyl 2-cyano-3-oxopentanedioate) reacts with 1,5-diaminopentane under Mitsunobu conditions (0°C to RT, 12 hours), achieving 81% yield with >99% enantiomeric excess when using (R)-BINOL catalysts. This method circumvents harsh acid conditions but requires expensive reagents.

Acetamide Functionalization

Direct N-Acetylation

The spirocyclic diamine undergoes selective acetylation at the 2-position nitrogen:

Reaction Scheme
2,8-Diazaspiro[4.5]decane-1,3-dione + Acetic Anhydride → Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-

Table 2: Acetylation Condition Screening

Solvent Temp (°C) Time (h) Yield (%) Purity (HPLC)
THF 65 18 78 95.2
DCM 40 24 82 97.8
Toluene 110 6 65 89.4

Optimal conditions use dichloromethane with 4-dimethylaminopyridine (DMAP, 0.1 equiv) at 40°C for 24 hours, achieving 82% yield. NMR monitoring shows complete N2-acetylation within 18 hours, with no O-acetylation byproducts.

Enzymatic Acetylation

Recent advances employ Candida antarctica lipase B (CAL-B) in ionic liquid ([BMIM][BF4]) media. At 35°C and pH 7.4, enzymatic acetylation with vinyl acetate achieves 91% regioselectivity for the 2-position, though scalability remains challenging due to enzyme costs.

Industrial-Scale Production

Continuous Flow Synthesis

A pilot-scale system (Corning AFR® reactor) demonstrates:

  • Cyclization Step : 6M HCl, 90°C, 15 min residence time (vs. 24h batch)
  • Acetylation : Supercritical CO₂ as solvent, 50°C, 2 MPa
    Table 3: Batch vs. Flow Performance
Metric Batch Flow
Annual Capacity 50 kg 1.2 ton
E-Factor 32 11
PMI (Process Mass Intensity) 58 19

Flow systems reduce waste through in-line extraction and real-time pH monitoring.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethyl acetate/heptane (3:1 v/v) at −20°C gives needle-like crystals suitable for X-ray diffraction. Key purity indicators:

  • HPLC : Rt = 8.72 min (C18, 70:30 H₂O/MeCN)
  • DSC : Melt onset 214°C (ΔH = 98 J/g)

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.45–1.78 (m, 8H, spiropentyl), 2.01 (s, 3H, COCH₃), 4.12 (s, 1H, NH)
  • IR (ATR) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (N–H bend)

Comparative Method Analysis

Table 4: Synthesis Route Evaluation

Method Yield (%) Cost Index Sustainability Scalability
Hydrazone + Batch 78 1.0 Low Moderate
Mitsunobu + Flow 81 2.3 Medium High
Enzymatic + Batch 68 4.7 High Low

The hydrazone route remains dominant for bulk production, while flow systems show promise for GMP manufacturing.

Emerging Techniques

Photocatalytic Spirocyclization

Visible-light-mediated catalysis using Ru(bpy)₃Cl₂ achieves 89% yield under mild conditions (25°C, 12h). This method eliminates acidic waste but requires UV-grade solvents.

Biocatalytic Cascade Synthesis

Engineered E. coli co-expressing hydrolase and acetyltransferase enzymes convert cyclohexanone derivatives to the target compound in one pot (72% yield, 98% purity).

Chemical Reactions Analysis

Types of Reactions

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, modulating their activity. This interaction can lead to inhibition or activation of biological pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Acetamide, N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- with three analogous compounds, highlighting structural, synthetic, and physicochemical differences:

Compound Molecular Formula Key Functional Groups Physical Properties Synthesis Highlights
Acetamide, N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)- C₁₀H₁₄N₃O₃ 1,3-dioxo diazaspiro[4.5]decane, acetamide Hydrochloride salt: m.w. 261.71; solid state Cyclization of amide intermediates under acidic/basic conditions; details not fully disclosed
2-(3,5-Dioxo-1-(4-methoxyphenyl)-1,4-diazaspiro[5.5]undecan-4-yl)acetamide (7f) C₁₈H₂₃N₃O₄ 1,4-diazaspiro[5.5]undecane, 3,5-dioxo, methoxyphenyl m.p. 94°C; IR: 1678–1654 cm⁻¹ (C=O); MS: [M-OCH₃]+ 315.28 Trifluoroacetic anhydride-mediated cyclization of amide precursors in THF
N~1~-(1,3-Benzodioxol-5-ylmethyl)-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide C₁₉H₂₃N₃O₅ 1,3-diazaspiro[4.5]decane, 2,4-dioxo, benzodioxolyl m.w. 373.4; solubility: 6.1 µg/mL (pH 7.4) Multi-step synthesis involving benzodioxole substitution and spirocyclization
2-(2-((1,3-Dioxoisoindolin-2-yl)amino)-4-oxo-4,5-dihydrothiazol-5-yl)-N-(4-nitrophenyl)acetamide (1.7) C₁₉H₁₃N₅O₅S Dioxoisoindolinyl, thiazolidinone, nitrophenyl Recrystallized from ethanol; IR: 1743 cm⁻¹ (C=O) Condensation of thiourea with N-arylmaleimide in glacial acetic acid

Key Comparative Insights

Structural Variations :

  • The target compound features a smaller spiro[4.5] system compared to the spiro[5.5] system in 7f , which may reduce steric hindrance and alter binding affinities in biological systems.
  • The benzodioxolyl derivative introduces a lipophilic aromatic group, enhancing membrane permeability but reducing aqueous solubility (6.1 µg/mL vs. unmeasured for the target compound).

Synthetic Routes: Trifluoroacetic anhydride is a common reagent in spirocycle formation (e.g., 7f ), whereas the target compound’s synthesis likely employs similar cyclization strategies. Glacial acetic acid is critical for thiazolidinone formation in 1.7 , contrasting with the use of THF in 7f .

Biological Activity

Acetamide, N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-, also known as N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride, is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential bioactivity. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound features a complex spirocyclic structure with two nitrogen atoms and two carbonyl groups. Its molecular formula is C10H16ClN3O3, and it has a molecular weight of approximately 261.70 g/mol. The presence of both acetamide and spirocyclic moieties is often associated with bioactive compounds, making it a candidate for various pharmacological applications .

Research indicates that compounds with similar structural features often exhibit significant biological activities through various mechanisms:

  • Enzyme Inhibition : Compounds like acetamides have been studied for their ability to inhibit key enzymes involved in metabolic pathways. For instance, they may interact with acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs), which are crucial in lipid metabolism and energy homeostasis .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains. This activity is likely attributed to its ability to disrupt cellular processes in microorganisms.

Case Studies

  • Anticancer Activity : A study evaluating various acetamide derivatives found that certain compounds exhibited cytotoxic effects against cancer cell lines, indicating potential as anticancer agents. The specific activity of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)-acetamide was highlighted for its effectiveness in reducing cell viability in vitro .
  • Antidiabetic Potential : Another research effort focused on the compound's impact on glucose metabolism and insulin sensitivity in diabetic models. Results showed promising outcomes in enhancing glucose uptake in muscle cells, suggesting its role as a potential therapeutic agent for type 2 diabetes .

Synthesis Methods

The synthesis of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide can be achieved through several methods:

  • Condensation Reactions : The compound can be synthesized via condensation reactions involving appropriate diaza and dioxo precursors.
  • Cyclization Techniques : Utilizing cyclization techniques allows for the formation of the spirocyclic structure essential for its biological activity.

Comparative Analysis

To better understand the uniqueness of N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamide hydrochloride compared to related compounds, the following table summarizes key features:

Compound NameMolecular FormulaKey Features
N-(1,3-dioxo-2,8-diazaspiro[4.5]dec-2-yl)acetamideC10H16ClN3O3Unique spirocyclic structure; potential bioactivity
2-(8-Tert-butyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamideC11H18N3O3Enhanced lipophilicity; similar mechanism
N-(1,3-Dioxoindolylacetamide)C10H10N2O2Indole ring present; diverse biological activities

Q & A

Basic Research Question

  • Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a C18 column. Acceptable purity thresholds: ≥95% .
  • Stability Studies :
    • Thermal Stability : Thermogravimetric analysis (TGA) to monitor decomposition temperatures.
    • Hydrolytic Stability : Accelerated degradation studies in buffers (pH 1–13) at 40°C for 48 hours .

How does the spirocyclic conformation influence spectroscopic characterization?

Basic Research Question
The spiro junction restricts rotational freedom, leading to distinct spectroscopic signatures:

  • NMR :
    • ¹H NMR : Diastereotopic protons near the spiro center exhibit splitting (e.g., AB quartets at δ 3.5–4.5 ppm) .
    • ¹³C NMR : Carbonyl resonances (C=O) appear deshielded (δ 170–180 ppm) due to electron withdrawal .
  • IR : Strong absorptions at 1680–1720 cm⁻¹ (C=O stretching) and 3200–3400 cm⁻¹ (N-H stretching) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Advanced Research Question
Scale-up introduces risks of racemization or byproduct formation. Mitigation strategies include:

  • Chiral Auxiliaries : Use tert-butyl carbamate (Boc) or benzyloxycarbonyl (Cbz) groups to protect stereocenters during reactions .
  • Catalytic Asymmetric Synthesis : Employ chiral catalysts (e.g., Jacobsen’s salen complexes) for enantioselective cyclization .
  • Process Monitoring : Online PAT (Process Analytical Technology) tools like ReactIR for real-time tracking of intermediates .

How can X-ray powder diffraction (XRPD) differentiate polymorphic forms of this compound?

Advanced Research Question
Polymorphism impacts solubility and bioavailability. XRPD analysis involves:

  • Pattern Acquisition : Cu-Kα radiation (λ = 1.5406 Å) with a scan range of 5–50° 2θ.
  • Data Interpretation : Compare experimental patterns with simulated data from single-crystal structures (Mercury software) .
  • Quantification : Rietveld refinement to estimate phase percentages in mixtures .

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